REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[CH2:12][C:13](=[O:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].CC(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][C:13](=[O:15])[CH3:14])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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ClCC(C)=O
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Name
|
|
Quantity
|
35 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
|
with stirring for 3 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated underd reduced pressure
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Type
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EXTRACTION
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Details
|
the concentrate was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the ethyl acetate layer was washed consecutively with 5% aqueous solution of sodium hydroxide, water and saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
and dried with anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in 300 ml of ethanol
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Type
|
ADDITION
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Details
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added with 100 ml of n-hexane
|
Type
|
WAIT
|
Details
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and subsequently left
|
Type
|
WAIT
|
Details
|
standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Yellow crystals thus isolated
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |